![molecular formula C10H7F2NO2 B2701783 4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 2230802-88-5](/img/structure/B2701783.png)
4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid
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Overview
Description
“4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid” is a derivative of indole . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Synthesis Analysis
The synthesis of indole derivatives has been widely studied. For instance, the Suzuki–Miyaura coupling reaction is a commonly used method for carbon–carbon bond formation . This reaction uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid” can be represented by the InChI code: 1S/C10H7F2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15) .Chemical Reactions Analysis
Indole and its derivatives are involved in a variety of chemical reactions. For instance, indoleacrylic acid (IA) can be conjugated with glycine to produce indoleacryloyl glycine in the liver .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid” include a molecular weight of 211.17 . It is a powder at room temperature .Scientific Research Applications
- Indole Derivatives: Indole compounds are widely investigated for their pharmacological properties. The synthesis of indole derivatives, including those with fluorine and methyl substituents, holds promise in drug discovery.
- Anti-HIV Activity : Researchers have explored the anti-HIV potential of indole-based compounds. For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity against HIV-1 and HIV-2 strains .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
Future Directions
The future directions of research on indole derivatives like “4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid” could involve further exploration of their therapeutic potential. For instance, indole and its derivatives show promise in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
properties
IUPAC Name |
4,6-difluoro-3-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUTWPREYFGBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=CC(=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid |
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